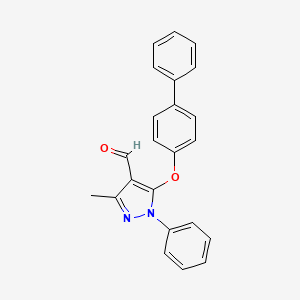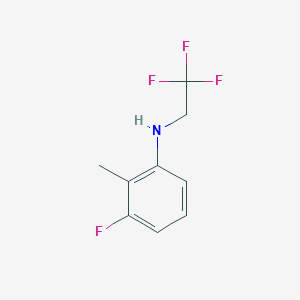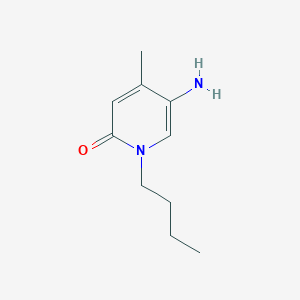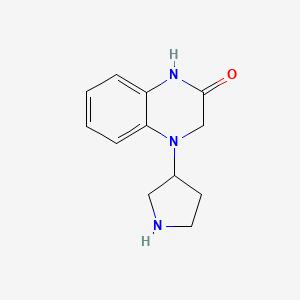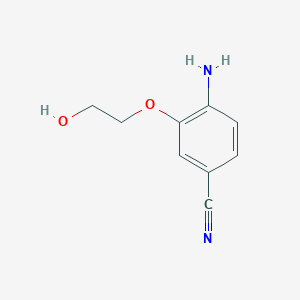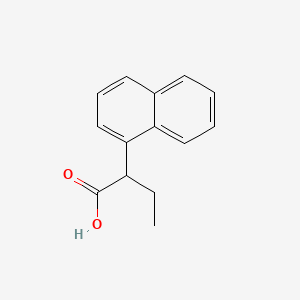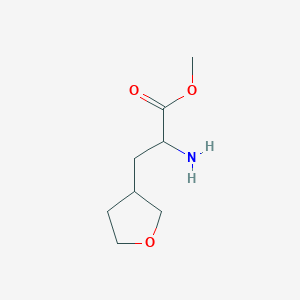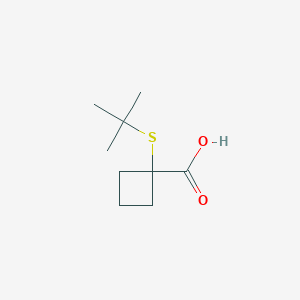
1-(Tert-butylsulfanyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2S and a molecular weight of 188.29 g/mol . This compound is characterized by a cyclobutane ring substituted with a tert-butylsulfanyl group and a carboxylic acid group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butylsulfanyl)cyclobutane-1-carboxylic acid typically involves organic synthesis techniquesThe reaction conditions often require specific reagents and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tert-butylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
1-(Tert-butylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Tert-butylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways. The tert-butylsulfanyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Tert-butylsulfanyl)cyclobutane-1-carbonitrile: This compound has a similar structure but with a nitrile group instead of a carboxylic acid group.
1-(Tert-butylsulfamoyl)cyclobutane-1-carboxylic acid: This compound features a sulfamoyl group instead of a sulfanyl group.
Uniqueness
1-(Tert-butylsulfanyl)cyclobutane-1-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its tert-butylsulfanyl group provides steric hindrance and influences the compound’s stability and reactivity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C9H16O2S |
|---|---|
Poids moléculaire |
188.29 g/mol |
Nom IUPAC |
1-tert-butylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2S/c1-8(2,3)12-9(7(10)11)5-4-6-9/h4-6H2,1-3H3,(H,10,11) |
Clé InChI |
LDAFEDYRCQKRBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1(CCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


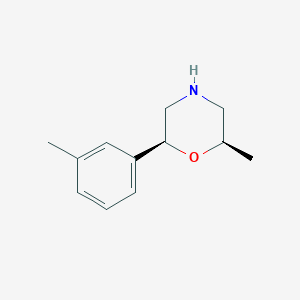
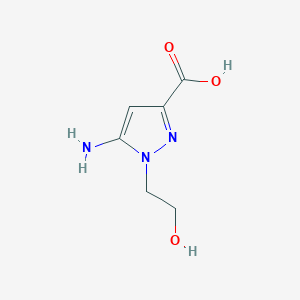
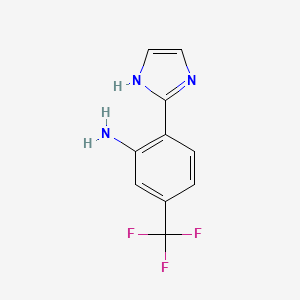
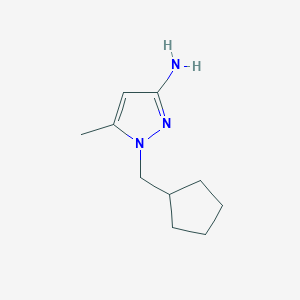
![Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B13072002.png)
